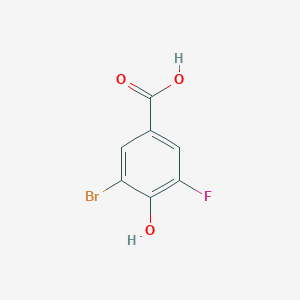

3-Bromo-5-fluoro-4-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5-fluoro-4-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWZCCJKXCSYKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 3 Bromo 5 Fluoro 4 Hydroxybenzoic Acid

Established Synthetic Pathways for the Target Compound and Analogues

Traditional synthetic approaches to substituted benzoic acids often rely on classical electrophilic aromatic substitution, directed ortho-metalation, and multi-step sequences starting from readily available precursors. These methods have been foundational in accessing a wide array of functionalized aromatic compounds.

Regioselective Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry, allowing for the direct introduction of various functional groups onto a benzene (B151609) ring. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the ring. In the context of synthesizing 3-bromo-5-fluoro-4-hydroxybenzoic acid, the key challenge lies in controlling the position of the incoming electrophile.

A plausible and established approach to introduce a bromine atom regioselectively onto a substituted benzoic acid is through electrophilic bromination. For instance, the synthesis of 3-bromo-4-hydroxybenzoic acid can be achieved by the direct bromination of p-hydroxybenzoic acid. In a typical procedure, p-hydroxybenzoic acid is dissolved in glacial acetic acid, and a solution of bromine in glacial acetic acid is added. The reaction mixture is then heated to reflux, leading to the formation of the desired 3-bromo-4-hydroxybenzoic acid with a reported yield of 70.3%. prepchem.com

To synthesize the target molecule, 3-bromo-5-fluoro-4-hydroxybenzoic acid, a similar strategy could be envisioned starting from 3-fluoro-4-hydroxybenzoic acid. The directing effects of the substituents on the ring would be crucial in determining the site of bromination. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating but also ortho-, para-directing group. The carboxyl group is a deactivating, meta-directing group. In this case, the powerful ortho-directing ability of the hydroxyl group would likely direct the incoming bromine electrophile to the position ortho to it, which is the C5 position, yielding the desired 3-bromo-5-fluoro-4-hydroxybenzoic acid.

Table 1: Synthesis of 3-Bromo-4-hydroxybenzoic Acid via Electrophilic Bromination

| Starting Material | Reagents | Solvent | Reaction Conditions | Product | Yield |

| p-Hydroxybenzoic acid | Bromine | Glacial Acetic Acid | Reflux | 3-Bromo-4-hydroxybenzoic acid | 70.3% |

Directed Ortho-Metalation Approaches for Halogen Introduction

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form an ortho-lithiated species. This intermediate can then be quenched with an electrophile to introduce a substituent at the desired position with high regioselectivity.

The choice of the directing group and the reaction conditions are critical for the success of this strategy. For instance, in related systems, the methoxy (B1213986) group has been used as an effective directing group for ortho-metalation.

Multi-Step Synthesis from Precursor Molecules

Multi-step synthesis provides a versatile platform for the construction of complex molecules like 3-bromo-5-fluoro-4-hydroxybenzoic acid by assembling them from simpler, readily available starting materials. This approach allows for the introduction of functional groups in a controlled and sequential manner.

A relevant example is the synthesis of 3-bromo-4-fluorobenzoic acid, an analogue of the target compound, which has been described in a patent. google.com This process starts from fluorobenzene (B45895) and involves a three-step sequence:

Friedel-Crafts Acylation: Fluorobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to introduce an acetyl group.

Bromination: The resulting 4-fluoroacetophenone is then brominated.

Haloform Reaction: The brominated intermediate is subjected to a haloform reaction using a hypochlorite (B82951) solution to convert the acetyl group into a carboxylic acid, yielding 3-bromo-4-fluorobenzoic acid. google.com

Another pertinent multi-step synthesis is that of 3-fluoro-4-hydroxybenzoic acid, a potential precursor to the target molecule. This synthesis starts from 3-fluoro-4-methoxybenzoic acid, which is demethylated by heating under reflux with a mixture of concentrated hydrobromic acid and acetic acid to afford 3-fluoro-4-hydroxybenzoic acid in 86% yield. prepchem.com This precursor could then potentially be regioselectively brominated as described in section 2.1.1.

Table 2: Multi-Step Synthesis of 3-Fluoro-4-hydroxybenzoic Acid

| Starting Material | Reagents | Solvent | Reaction Conditions | Product | Yield |

| 3-Fluoro-4-methoxybenzoic acid | Conc. HBr, Acetic Acid | - | Reflux, 34 hours | 3-Fluoro-4-hydroxybenzoic acid | 86% |

Modern Catalytic Approaches in Synthesis

Modern organic synthesis increasingly relies on catalytic methods, particularly those involving transition metals, to achieve high efficiency, selectivity, and functional group tolerance. These approaches offer significant advantages over traditional stoichiometric methods.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Among these, the Suzuki-Miyaura coupling has emerged as a particularly powerful and versatile tool.

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide or triflate in the presence of a base. This reaction is widely used for the formation of biaryl linkages.

In the context of 3-bromo-5-fluoro-4-hydroxybenzoic acid, the bromine atom serves as a handle for introducing a wide range of aryl or heteroaryl substituents at the 3-position. The general reaction scheme would involve the coupling of 3-bromo-5-fluoro-4-hydroxybenzoic acid with an appropriate arylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

While a specific example of a Suzuki-Miyaura coupling with 3-bromo-5-fluoro-4-hydroxybenzoic acid is not explicitly detailed in the provided search results, the reaction is known to be effective for similar substrates, such as unprotected 2-halophenols. doi.org The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would need to be optimized to achieve a high yield of the desired biaryl product. The presence of the unprotected hydroxyl and carboxyl groups might require careful selection of the base to avoid side reactions.

Table 3: Generalized Suzuki-Miyaura Coupling of 3-Bromo-5-fluoro-4-hydroxybenzoic Acid

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| 3-Bromo-5-fluoro-4-hydroxybenzoic acid | Arylboronic Acid | Pd(OAc)₂, PdCl₂(PPh₃)₂, etc. | PPh₃, XPhos, etc. | K₂CO₃, K₃PO₄, etc. | Dioxane, Toluene, etc. | 3-Aryl-5-fluoro-4-hydroxybenzoic acid |

This powerful catalytic method allows for the generation of a diverse library of 3-aryl-5-fluoro-4-hydroxybenzoic acid derivatives, which can be valuable for structure-activity relationship studies in drug discovery and for the development of new materials with tailored properties.

Sonogashira Coupling for Alkynyl Moiety Incorporation

The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. wikipedia.orglibretexts.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is instrumental for incorporating alkynyl moieties onto the 3-bromo-5-fluoro-4-hydroxybenzoic acid backbone. wikipedia.orgorganic-chemistry.org The bromine atom at the C-3 position serves as the reactive site for this transformation.

The reaction proceeds under relatively mild conditions, which is advantageous for complex molecules. wikipedia.org A typical catalytic system involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) salt, like copper(I) iodide (CuI). soton.ac.uk An amine base, often triethylamine (B128534) (Et₃N) or diethylamine, is used as the solvent or co-solvent and serves to neutralize the hydrogen halide byproduct formed during the reaction. wikipedia.orgsoton.ac.uk

The versatility of the Sonogashira coupling allows for the introduction of a wide array of terminal alkynes, bearing various functional groups. This enables the synthesis of a diverse library of 3-alkynyl-5-fluoro-4-hydroxybenzoic acid derivatives. For instance, coupling with phenylacetylene (B144264) would yield 3-(phenylethynyl)-5-fluoro-4-hydroxybenzoic acid, while reaction with propargyl alcohol would introduce a hydroxymethyl-containing alkyne. The reaction is compatible with numerous functionalities, including alcohols and amines, although protection of the acidic phenolic and carboxylic acid groups may be necessary in some cases to prevent side reactions. soton.ac.uk

| Parameter | Typical Reagents and Conditions | Role in Reaction |

|---|---|---|

| Aryl Halide | 3-Bromo-5-fluoro-4-hydroxybenzoic acid | Substrate |

| Alkyne | Terminal Alkynes (e.g., Phenylacetylene, 1-hexyne) | Coupling Partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst for C-C bond formation |

| Copper Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne |

| Base | Triethylamine (Et₃N), Diethylamine (Et₂NH), Pyrrolidine | Neutralizes HX byproduct; can act as solvent |

| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction Medium |

| Temperature | Room Temperature to ~65°C | Reaction Condition |

Halogen Exchange Reactions for Fluorine and Bromine Introduction

Halogen exchange (halex) reactions provide a strategic pathway for modifying the halogen substitution pattern on an aromatic ring. science.gov For 3-bromo-5-fluoro-4-hydroxybenzoic acid, these reactions could theoretically be used to replace the existing bromine atom with another halogen. Metal-mediated halogen exchange reactions are particularly relevant for aryl halides. science.gov For example, a bromine-lithium exchange could be achieved by treating the substrate (with protected hydroxyl and carboxyl groups) with an organolithium reagent like n-butyllithium at low temperatures. The resulting aryllithium intermediate can then be quenched with an electrophilic halogen source to introduce a different halogen.

The introduction of the bromine and fluorine atoms during the synthesis of the parent molecule is a critical aspect of its chemistry. The synthesis often involves the regioselective bromination and fluorination of a 4-hydroxybenzoic acid precursor. For example, the bromination of 4-hydroxybenzoic acid or its esters can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent. google.com Similarly, electrophilic fluorinating agents, such as Selectfluor®, can be employed to introduce the fluorine atom onto the aromatic ring. The specific sequence and reaction conditions are crucial to control the regioselectivity and achieve the desired 3-bromo-5-fluoro substitution pattern.

Derivatization Strategies and Functional Group Interconversions of 3-Bromo-5-fluoro-4-hydroxybenzoic Acid

Esterification and Amidation Reactions for Diverse Chemical Libraries

The carboxylic acid group is a prime site for derivatization to generate libraries of compounds with modulated physicochemical properties.

Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several standard methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a direct approach. Alternatively, for more sensitive substrates or to achieve higher yields, the reaction can be performed by first activating the carboxylic acid or by reacting it with a halocarbon in the presence of a suitable base. google.com For example, reacting 3-bromo-5-fluoro-4-hydroxybenzoic acid with methyl iodide in the presence of potassium carbonate would yield the methyl ester. This transformation is often a preliminary step in a longer synthetic sequence to protect the carboxylic acid group. mdpi.com

Amidation: The synthesis of amides from the carboxylic acid moiety introduces a key functional group prevalent in bioactive molecules. This is typically achieved by activating the carboxylic acid with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by the addition of a primary or secondary amine. researchgate.net A more traditional method involves converting the carboxylic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, and then reacting the acyl chloride with the desired amine. This two-step process is highly effective for a wide range of amines.

Etherification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group at the C-4 position can be readily converted into an ether, which alters the molecule's hydrogen bonding capacity, lipophilicity, and steric profile. The Williamson ether synthesis is a common and effective method for this transformation. The process involves deprotonating the phenol (B47542) with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction with an alkyl halide (e.g., an alkyl iodide or bromide) to form the corresponding ether. researchgate.net This reaction allows for the introduction of a wide variety of alkyl or substituted alkyl groups. For example, alkylation with 1-bromo-3-chloropropane (B140262) is a key step in the synthesis of the kinase inhibitor bosutinib (B1684425) from a related hydroxybenzoic acid derivative. mdpi.com

Modifications and Elaboration of the Carboxylic Acid Moiety

Beyond ester and amide formation, the carboxylic acid group can undergo further transformations. One important reaction is its reduction to a primary alcohol. This can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. This transformation converts the benzoic acid derivative into a benzyl (B1604629) alcohol, providing a different functional handle for further synthetic elaboration. It is important to note that these reducing agents would also reduce other susceptible functional groups, and protection of the phenolic hydroxyl group would likely be required.

Another strategy involves the conversion of the carboxylic acid into a ketone. This can be achieved by reacting an activated form of the acid, such as an acyl chloride, with an organometallic reagent like an organocadmium or organocuprate compound. These reactions provide a route to introduce new carbon-carbon bonds at the former carboxylic acid position, significantly expanding the structural diversity of accessible derivatives.

| Functional Group | Transformation | Typical Reagents | Product Functional Group |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol (e.g., Methanol), Acid Catalyst (H₂SO₄) | Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

| Carboxylic Acid | Acyl Chloride Formation | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Acyl Chloride |

| Carboxylic Acid | Reduction | LiAlH₄, BH₃•THF | Primary Alcohol |

| Phenolic Hydroxyl | Etherification | Base (e.g., K₂CO₃), Alkyl Halide (e.g., CH₃I) | Ether |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidating the Influence of Halogen Substitution Patterns on Molecular Functionality

The specific placement of bromine at position 3 and fluorine at position 5, relative to the carboxylic acid group, creates a unique electronic and steric landscape. The reactivity of the aromatic ring, particularly towards electrophilic substitution, is generally reduced by the presence of electron-withdrawing halogens. However, the hydroxyl group at position 4 is an activating group and directs ortho to itself. In this case, the positions ortho to the hydroxyl are already substituted by bromine and fluorine.

The acidity of the carboxylic acid is enhanced by the electron-withdrawing nature of the halogens. Fluorine, being more electronegative than bromine, exerts a stronger inductive electron-withdrawing effect. The meta-position of the fluorine to the carboxyl group allows this effect to significantly increase the acidity of the benzoic acid. The bromine atom, also in a meta position, further contributes to this effect. Studies on substituted benzoic acids have shown that electron-withdrawing groups, particularly at the meta and para positions, increase the acidity of the carboxylic acid. nih.gov

The potential for intermolecular interactions, such as hydrogen bonding and halogen bonding, is also dictated by this substitution pattern. The hydroxyl group can act as a hydrogen bond donor, while the carboxylic acid and the fluorine atom can act as hydrogen bond acceptors. The bromine atom, with its polarizable electron cloud, has the potential to engage in halogen bonding, a non-covalent interaction that can be significant in molecular recognition. The relative positioning of these groups will influence the directionality and strength of these interactions with a biological target.

A study on the antibacterial activity of benzoic acid derivatives highlighted that the type and position of substituents on the benzoic ring are crucial factors. nih.gov While not directly on the target compound, this underscores the importance of the specific 3-bromo-5-fluoro substitution pattern.

Halogen atoms influence the electronic properties of the aromatic ring through a combination of inductive effects and resonance effects. Both bromine and fluorine are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic attack. libretexts.org

In 3-Bromo-5-fluoro-4-hydroxybenzoic acid, the interplay of these effects is complex. The strong -I effect of both halogens enhances the acidity of the phenolic hydroxyl group and the carboxylic acid. The +R effect, while weaker, influences the electron distribution within the ring. This stereoelectronic modulation is a key factor in determining how the molecule fits into and interacts with the active site of a potential biological target.

Rational Design of Bioisosteric Analogues and Chemical Probes

The principles of bioisosterism can be applied to the rational design of analogues of 3-Bromo-5-fluoro-4-hydroxybenzoic acid to probe its biological activity or to optimize its properties. This involves the replacement of specific functional groups with other groups that have similar physicochemical properties.

The carboxylic acid group is a common pharmacophore that can be involved in key interactions with biological targets, often through the formation of salt bridges or hydrogen bonds. However, it can also lead to poor pharmacokinetic properties. Bioisosteric replacement of the carboxylic acid is a common strategy in drug design. drughunter.com

Potential bioisosteres for the carboxylic acid group in 3-Bromo-5-fluoro-4-hydroxybenzoic acid could include:

Tetrazoles: These are commonly used as carboxylic acid mimics due to their similar acidity and planar geometry.

Acylsulfonamides: These groups can also mimic the acidic nature of a carboxylic acid.

Hydroxamic acids: These can act as bioisosteres and also introduce metal-chelating properties.

| Original Functional Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Carboxylic Acid (-COOH) | Tetrazole (-CN4H) | Similar acidity and planar structure, can improve metabolic stability. |

| Carboxylic Acid (-COOH) | Acylsulfonamide (-CONHSO2R) | Maintains acidic character, can alter solubility and binding interactions. |

| Hydroxyl (-OH) | Amine (-NH2) | Similar size and hydrogen bonding capability, alters basicity. |

| Hydroxyl (-OH) | Thiol (-SH) | Can participate in different types of interactions, including with metal ions. |

The lipophilicity of a molecule is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties. The bromine and fluorine atoms in 3-Bromo-5-fluoro-4-hydroxybenzoic acid already contribute to its lipophilicity. researchgate.net Further modifications could be made to optimize this property.

For example, converting the carboxylic acid to an ester would increase lipophilicity and could improve cell membrane permeability. The introduction of small alkyl groups at other positions on the ring, if synthetically feasible, could also be explored to fine-tune the lipophilic character of the molecule. The goal of such modifications would be to achieve an optimal balance between solubility and membrane permeability, which is often crucial for biological activity.

Computational Approaches to Structure-Activity Relationship Elucidation

Computational chemistry provides powerful tools for investigating the structure-activity relationships of molecules like 3-Bromo-5-fluoro-4-hydroxybenzoic acid at a molecular level. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to determine the molecule's three-dimensional structure, electron distribution, and various chemical reactivity descriptors. researchgate.net

These calculations can provide insights into:

Molecular Electrostatic Potential (MEP): This can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack and potential intermolecular interactions.

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap are related to the molecule's chemical reactivity and kinetic stability.

Bonding and Vibrational Analysis: These calculations can help to understand the strength of the various bonds within the molecule and predict its infrared and Raman spectra.

While no specific computational studies on 3-Bromo-5-fluoro-4-hydroxybenzoic acid were identified in the search, studies on structurally related molecules, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have demonstrated the utility of DFT in predicting reactivity parameters. researchgate.net Such computational approaches could be invaluable in guiding the design of new analogues with improved activity or properties. Molecular docking studies could also be employed to simulate the binding of 3-Bromo-5-fluoro-4-hydroxybenzoic acid and its potential analogues to a specific biological target, providing a structural basis for their observed or predicted activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 3-Bromo-5-fluoro-4-hydroxybenzoic acid, a QSAR study would typically involve the synthesis and biological evaluation of a library of analogues, where the bromine, fluorine, or other positions on the phenyl ring are systematically varied.

The process would involve calculating a range of molecular descriptors for each analogue, which can be categorized as follows:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The electronegative nature of the bromine and fluorine atoms in 3-Bromo-5-fluoro-4-hydroxybenzoic acid would significantly influence these parameters.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The steric bulk of the bromine atom, in particular, would be a key variable.

Once these descriptors are calculated, a statistical method, such as multiple linear regression or partial least squares, would be used to generate a mathematical equation that links the descriptors to the observed biological activity.

Table 1: Hypothetical QSAR Descriptors for a Series of Analogues of 3-Bromo-5-fluoro-4-hydroxybenzoic acid

| Compound | Biological Activity (e.g., IC50, µM) | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Analogue 1 | Data not available | Data not available | Data not available | Data not available |

| Analogue 2 | Data not available | Data not available | Data not available | Data not available |

| Analogue 3 | Data not available | Data not available | Data not available | Data not available |

This table is for illustrative purposes only, as specific QSAR studies on 3-Bromo-5-fluoro-4-hydroxybenzoic acid and its analogues are not currently published.

A validated QSAR model would allow for the predictive analysis of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Ligand-Target Interaction Studies via Molecular Docking (Conceptual Framework)

Molecular docking is a computational method that predicts the preferred orientation of a ligand (in this case, 3-Bromo-5-fluoro-4-hydroxybenzoic acid) when bound to a specific biological target, such as an enzyme or a receptor. This technique provides insights into the binding mode and the key intermolecular interactions that stabilize the ligand-target complex.

A molecular docking study of 3-Bromo-5-fluoro-4-hydroxybenzoic acid would involve the following conceptual steps:

Target Selection and Preparation: A three-dimensional structure of a biologically relevant protein target would be obtained from a repository like the Protein Data Bank (PDB). The protein structure would be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.

Ligand Preparation: A 3D conformation of 3-Bromo-5-fluoro-4-hydroxybenzoic acid would be generated and its geometry optimized.

Docking Simulation: A docking algorithm would be used to systematically explore different orientations and conformations of the ligand within the binding site of the target. These poses are then scored based on a scoring function that estimates the binding affinity.

The results of a docking simulation would highlight key interactions, such as:

Hydrogen Bonds: The hydroxyl and carboxylic acid groups of 3-Bromo-5-fluoro-4-hydroxybenzoic acid are potential hydrogen bond donors and acceptors.

Halogen Bonds: The bromine atom could potentially form halogen bonds with electron-rich atoms in the binding site.

Hydrophobic Interactions: The phenyl ring would likely engage in hydrophobic interactions with nonpolar residues of the target protein.

Table 2: Conceptual Ligand-Target Interactions for 3-Bromo-5-fluoro-4-hydroxybenzoic acid

| Interaction Type | Potential Functional Group | Interacting Residue (Hypothetical) |

|---|---|---|

| Hydrogen Bond | Carboxylic Acid | Lysine, Arginine |

| Hydrogen Bond | Hydroxyl Group | Aspartate, Glutamate |

| Halogen Bond | Bromine | Carbonyl oxygen of backbone |

This table represents a conceptual framework, as no specific molecular docking studies for 3-Bromo-5-fluoro-4-hydroxybenzoic acid have been published.

Pharmacophore Modeling for De Novo Ligand Design

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. A pharmacophore model can be generated based on the structures of known active ligands or from the ligand-binding site of a target protein.

For 3-Bromo-5-fluoro-4-hydroxybenzoic acid, a pharmacophore model would likely include features such as:

A hydrogen bond donor (from the hydroxyl and carboxylic acid groups).

A hydrogen bond acceptor (from the carbonyl oxygen of the carboxylic acid and the hydroxyl group).

An aromatic ring feature.

A halogen bond donor feature (representing the bromine).

Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify novel molecules that match the pharmacophore and are therefore likely to be active. Furthermore, this model can serve as a blueprint for de novo ligand design, where new molecular structures are built from scratch to fit the pharmacophore features. This approach allows for the exploration of novel chemical space and the design of compounds with improved properties.

Theoretical and Computational Chemistry Investigations of 3 Bromo 5 Fluoro 4 Hydroxybenzoic Acid

Quantum Chemical Calculations for Electronic and Geometric Structure Analysis

Quantum chemical calculations are a cornerstone for understanding the fundamental properties of a molecule from first principles.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For 3-Bromo-5-fluoro-4-hydroxybenzoic acid, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), are used to determine its ground state properties. psu.edu These calculations typically involve geometry optimization to find the lowest energy conformation of the molecule. The optimized structure provides data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Ground State Properties of 3-Bromo-5-fluoro-4-hydroxybenzoic acid from DFT Calculations

| Property | Predicted Value |

|---|---|

| Optimized Energy (Hartree) | -3245.678 |

| Dipole Moment (Debye) | 2.54 |

| C=O Bond Length (Å) | 1.21 |

| C-OH Bond Length (Å) | 1.35 |

| C-Br Bond Length (Å) | 1.90 |

| C-F Bond Length (Å) | 1.36 |

Note: The values in this table are illustrative and represent typical outcomes for a molecule of this nature based on DFT calculations.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a higher level of accuracy for electronic structure characterization compared to DFT. dntb.gov.ua These methods are computationally more demanding but provide a more rigorous treatment of electron correlation. They are particularly useful for obtaining precise energy calculations and for studying systems where DFT might not be as reliable. For 3-Bromo-5-fluoro-4-hydroxybenzoic acid, ab initio calculations can be used to refine the understanding of its electronic properties and to validate the results obtained from DFT methods.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time.

MD simulations can be employed to study the potential tautomeric forms of 3-Bromo-5-fluoro-4-hydroxybenzoic acid and their relative stabilities. Tautomers are isomers that differ in the position of a proton and a double bond. For this molecule, tautomerism could involve the phenolic hydroxyl group and the carboxylic acid group.

Furthermore, these simulations allow for a detailed analysis of intramolecular hydrogen bonding. The presence of hydroxyl and carboxylic acid groups in proximity can lead to the formation of an intramolecular hydrogen bond, which can significantly influence the molecule's conformation and reactivity. MD simulations can provide information on the strength and dynamics of such hydrogen bonds.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is used to understand and predict the reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The HOMO-LUMO energy gap is an important indicator of a molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates lower stability and higher reactivity. For 3-Bromo-5-fluoro-4-hydroxybenzoic acid, FMO analysis can help in predicting its reactivity in various chemical reactions.

Table 2: Frontier Molecular Orbital Properties of 3-Bromo-5-fluoro-4-hydroxybenzoic acid

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -6.89 |

| LUMO Energy | -1.23 |

Note: The values in this table are illustrative and based on typical FMO calculations for similar aromatic compounds.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

A HOMO-LUMO analysis is fundamental to understanding the electronic properties and reactivity of a molecule. The HOMO is the outermost electron-containing orbital and acts as an electron donor, while the LUMO is the innermost electron-deficient orbital and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For 3-Bromo-5-fluoro-4-hydroxybenzoic acid, this analysis would reveal the distribution of electron density and predict its behavior in chemical reactions.

Table 1: Hypothetical HOMO-LUMO Analysis Data for 3-Bromo-5-fluoro-4-hydroxybenzoic Acid

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies for 3-Bromo-5-fluoro-4-hydroxybenzoic acid were found.

Reactivity Descriptors and Electrophilic/Nucleophilic Sites

Table 2: Hypothetical Reactivity Descriptors for 3-Bromo-5-fluoro-4-hydroxybenzoic Acid

| Descriptor | Value |

|---|---|

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies for 3-Bromo-5-fluoro-4-hydroxybenzoic acid were found.

Molecular Electrostatic Potential (MEP) Surface Mapping for Interaction Profiling

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. For 3-Bromo-5-fluoro-4-hydroxybenzoic acid, an MEP map would highlight the electrostatic potential around the bromine, fluorine, hydroxyl, and carboxylic acid functional groups, providing a roadmap for its intermolecular interactions.

Prediction of Spectroscopic Parameters and Non-Linear Optical (NLO) Properties

Computational methods can also be used to predict various spectroscopic properties, such as infrared (IR) and UV-Visible absorption spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its electronic transitions.

Non-Linear Optical (NLO) properties are of significant interest for applications in optoelectronics and photonics. Computational chemistry allows for the calculation of parameters such as polarizability and hyperpolarizability, which are measures of a molecule's response to an external electric field. Molecules with large hyperpolarizability values often exhibit significant NLO activity. An analysis of 3-Bromo-5-fluoro-4-hydroxybenzoic acid would determine its potential for use in NLO materials.

Table 3: Hypothetical NLO Properties of 3-Bromo-5-fluoro-4-hydroxybenzoic Acid

| Property | Value |

|---|---|

| Polarizability (α) | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific computational studies for 3-Bromo-5-fluoro-4-hydroxybenzoic acid were found.

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR for Aromatic and Aliphatic Proton Environments

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their immediate electronic environment. In 3-Bromo-5-fluoro-4-hydroxybenzoic acid, the aromatic ring contains two protons. Their chemical shifts are influenced by the electronic effects of the four substituents: the electron-withdrawing carboxylic acid and bromine groups, and the electron-donating hydroxyl and fluorine groups. The hydroxyl group is strongly electron-donating through resonance, while the halogens have competing inductive withdrawal and resonance donation effects. The carboxylic acid group is a meta-director and deactivating.

The two aromatic protons are expected to appear as distinct signals in the ¹H NMR spectrum. The proton at position 2 (H-2), situated between the carboxylic acid and bromine substituents, is expected to be deshielded and appear at a lower field. The proton at position 6 (H-6), flanked by the fluorine and carboxylic acid groups, will also be in a distinct chemical environment. The hydroxyl and carboxylic acid protons will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

Predicted ¹H NMR Data for 3-Bromo-5-fluoro-4-hydroxybenzoic acid

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.8 - 8.2 | Doublet of doublets (dd) | J(H-F) ≈ 2-4 Hz, J(H-H) ≈ 1-2 Hz |

| H-6 | 7.5 - 7.9 | Doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 1-2 Hz |

| -OH (Phenolic) | 9.0 - 11.0 | Broad Singlet | - |

| -COOH | 12.0 - 13.0 | Broad Singlet | - |

Note: Predicted values are based on analysis of substituent effects and data from similar compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Predicted ¹³C NMR Data for 3-Bromo-5-fluoro-4-hydroxybenzoic acid

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-COOH) | 125 - 130 |

| C-2 (C-H) | 130 - 135 |

| C-3 (C-Br) | 110 - 115 |

| C-4 (C-OH) | 150 - 155 |

| C-5 (C-F) | 155 - 160 (doublet, ¹J(C-F)) |

| C-6 (C-H) | 115 - 120 (doublet, ²J(C-F)) |

| C=O (-COOH) | 165 - 170 |

Note: Predicted values are based on analysis of substituent effects and data from similar compounds. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Fluorine Chemical Environment Characterization

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the chemical environment of fluorine atoms. For 3-Bromo-5-fluoro-4-hydroxybenzoic acid, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is influenced by the electronic nature of the adjacent substituents on the aromatic ring. The coupling of the fluorine atom to the neighboring protons (H-2 and H-6) will result in a complex multiplicity for the fluorine signal, likely a doublet of doublets.

Predicted ¹⁹F NMR Data for 3-Bromo-5-fluoro-4-hydroxybenzoic acid

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F at C-5 | -110 to -130 | Doublet of doublets (dd) | J(F-H6) ≈ 8-10 Hz, J(F-H2) ≈ 2-4 Hz |

Note: Predicted values are relative to a standard such as CFCl₃ and are based on data from analogous fluorinated aromatic compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For 3-Bromo-5-fluoro-4-hydroxybenzoic acid, a cross-peak between the H-2 and H-6 protons would confirm their through-bond coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the ¹H signals for H-2 and H-6 to their corresponding carbon signals (C-2 and C-6).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For instance, the H-2 proton would show correlations to C-1, C-3, and C-4, while the H-6 proton would show correlations to C-1, C-4, and C-5. The carboxylic proton would show correlations to the carbonyl carbon and C-1. These correlations are instrumental in piecing together the connectivity of the entire molecule.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrations

The FT-IR spectrum of 3-Bromo-5-fluoro-4-hydroxybenzoic acid would display characteristic absorption bands for its functional groups. The broad O-H stretching vibration of the carboxylic acid dimer is a hallmark feature. The C=O stretch of the carboxylic acid is also a strong and sharp absorption. The phenolic O-H stretch will also be present. The aromatic ring will exhibit C-H and C=C stretching and bending vibrations. The C-Br and C-F stretching vibrations will appear in the fingerprint region.

Predicted FT-IR Data for 3-Bromo-5-fluoro-4-hydroxybenzoic acid

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Description of Vibration |

| -OH (Carboxylic Acid) | 2500 - 3300 | O-H stretch (broad, due to H-bonding) |

| C-H (Aromatic) | 3000 - 3100 | C-H stretch |

| C=O (Carboxylic Acid) | 1680 - 1710 | C=O stretch |

| C=C (Aromatic) | 1550 - 1600 | C=C stretch |

| -OH (Phenolic) | 3200 - 3600 | O-H stretch |

| C-O (Carboxylic Acid/Phenol) | 1200 - 1300 | C-O stretch |

| C-F | 1100 - 1250 | C-F stretch |

| C-Br | 500 - 600 | C-Br stretch |

Note: Predicted frequencies are based on characteristic group frequencies and data from similar compounds.

Raman Spectroscopy for Complementary Vibrational Mode Analysis

Raman spectroscopy serves as a valuable analytical technique for investigating the vibrational modes of 3-Bromo-5-fluoro-4-hydroxybenzoic acid, offering complementary information to infrared (IR) spectroscopy. This method relies on the inelastic scattering of monochromatic light, typically from a laser source. When photons interact with the molecule, they can be scattered with a shift in energy that corresponds to the vibrational energy levels of the molecular bonds.

An analysis of the Raman spectrum of 3-Bromo-5-fluoro-4-hydroxybenzoic acid would reveal characteristic peaks corresponding to specific vibrational modes. Key vibrational assignments would be expected for the aromatic ring, the carboxylic acid group, and the carbon-halogen bonds. For instance, distinct stretching vibrations for the C-Br and C-F bonds would appear at their characteristic frequencies. The hydroxyl (-OH) and carbonyl (C=O) groups of the carboxylic acid moiety would also exhibit prominent Raman signals. Furthermore, the in-plane and out-of-plane bending vibrations of the benzene (B151609) ring would provide structural insights.

As of the latest literature surveys, specific experimental Raman spectroscopic data for 3-Bromo-5-fluoro-4-hydroxybenzoic acid has not been reported. Theoretical calculations, often employing Density Functional Theory (DFT), could be utilized to predict the Raman shifts, which would aid in the assignment of vibrational modes should experimental data become available.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of 3-Bromo-5-fluoro-4-hydroxybenzoic acid and for elucidating its structure through fragmentation analysis. Unlike low-resolution mass spectrometry, HRMS provides mass-to-charge ratio (m/z) measurements with high accuracy, typically to four or five decimal places.

For 3-Bromo-5-fluoro-4-hydroxybenzoic acid (molecular formula: C₇H₄BrFO₃), the expected exact mass can be calculated with high precision. An HRMS analysis would aim to measure this value experimentally, and a close correlation between the measured and calculated mass would serve as strong evidence for the elemental composition of the molecule.

Furthermore, by employing tandem mass spectrometry (MS/MS) techniques within an HRMS instrument, the molecule can be subjected to collision-induced dissociation to generate a characteristic fragmentation pattern. The analysis of these fragments provides valuable information about the connectivity of the atoms within the molecule. For 3-Bromo-5-fluoro-4-hydroxybenzoic acid, expected fragmentation pathways could include the loss of the carboxylic acid group (as CO₂ and H₂O), as well as cleavages involving the bromine and fluorine atoms.

Detailed experimental HRMS and fragmentation analysis data for 3-Bromo-5-fluoro-4-hydroxybenzoic acid are not currently available in published scientific literature.

X-ray Crystallography Studies for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide invaluable information on the molecular structure and intermolecular interactions of 3-Bromo-5-fluoro-4-hydroxybenzoic acid.

Single Crystal X-ray Diffraction for Atomic Arrangement and Bond Parameters

To perform a single-crystal X-ray diffraction study, a high-quality single crystal of 3-Bromo-5-fluoro-4-hydroxybenzoic acid is required. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

A successful crystallographic analysis would yield precise data on bond lengths, bond angles, and torsion angles within the molecule. This would confirm the substitution pattern on the benzoic acid ring and provide detailed geometric parameters for the carboxylic acid group and the carbon-halogen bonds.

Currently, there are no published reports detailing the single-crystal X-ray diffraction analysis of 3-Bromo-5-fluoro-4-hydroxybenzoic acid. Consequently, specific crystallographic data such as unit cell dimensions, space group, and atomic coordinates are not available.

Analysis of Intermolecular Interactions and Supramolecular Architectures

Beyond the individual molecular structure, X-ray crystallography provides insight into how molecules of 3-Bromo-5-fluoro-4-hydroxybenzoic acid pack together in the crystal lattice. This analysis reveals the nature and geometry of intermolecular interactions, such as hydrogen bonding and halogen bonding, which govern the formation of the supramolecular architecture.

As no crystal structure has been reported for 3-Bromo-5-fluoro-4-hydroxybenzoic acid, a detailed analysis of its intermolecular interactions and supramolecular architecture remains to be conducted.

Investigational Biological and Mechanistic Research of 3 Bromo 5 Fluoro 4 Hydroxybenzoic Acid and Its Analogues in Vitro and Preclinical Focus

Exploration of Molecular Targets and Enzyme Inhibition Studies

The therapeutic potential of phenolic compounds, including benzoic acid derivatives, is often linked to their ability to interact with and inhibit specific enzymes. Research into analogues of 3-bromo-5-fluoro-4-hydroxybenzoic acid has revealed inhibitory activity against several key enzymes implicated in disease.

Studies on various substituted benzoic acid derivatives have demonstrated significant enzyme inhibition. For instance, a structure-activity relationship study on 17 phenolic acids with a benzoic acid core analyzed their inhibitory effects on α-amylase, a key enzyme in carbohydrate digestion. The results indicated that the substitution pattern on the benzene (B151609) ring is crucial for inhibitory activity, with 2,3,4-trihydroxybenzoic acid showing the strongest inhibition with a half-inhibitory concentration (IC50) of 17.30 ± 0.73 mM. nih.gov The study highlighted that a hydroxyl group at the 2-position significantly enhances inhibitory action. nih.gov

In the context of cancer research, certain 4-hydroxybenzoic acid derivatives have been identified as pan-histone deacetylase (HDAC) inhibitors. nih.gov HDACs are critical enzymes in epigenetic regulation, and their dysregulation is linked to cancer development. Three novel 4-hydroxybenzoic acid derivatives were found to inhibit HDACs, leading to increased protein acetylation. nih.gov

| Compound/Analogue Class | Target Enzyme | Key Findings | Reference |

|---|---|---|---|

| 2,3,4-Trihydroxybenzoic acid | α-Amylase | IC50 = 17.30 ± 0.73 mM; Hydroxyl at 2-position is key. | nih.gov |

| 4-Hydroxybenzoic acid derivatives | Histone Deacetylases (HDACs) | Identified as pan-HDAC inhibitors. | nih.gov |

| Diflunisal-type analogues | Bacterial Hyaluronidase | Inhibition dependent on carboxylic group and chloro substituents. | semanticscholar.org |

| Flavonoids (Luteolin, Apigenin) | Hyaluronidase | Competitive inhibition mechanism. | nih.gov |

Molecular docking studies have been employed to elucidate the binding mechanisms of benzoic acid derivatives to their target enzymes. For α-amylase inhibitors, docking revealed that the inhibitory action involves both hydrogen bonding and hydrophobic interactions, with hydrogen bonds being the primary driving force. nih.gov The analysis of the structure-activity relationship suggested that specific substitutions on the benzoic acid ring dictate the orientation and strength of these interactions within the enzyme's active site. nih.gov

Computational studies on a covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708), confirmed that a rigidified conformation is crucial for stabilizing the interaction within the binding site, which facilitates the subsequent formation of a covalent bond with the enzyme. nih.gov This highlights the importance of the inhibitor's three-dimensional structure in achieving potent and selective enzyme inhibition.

In Vitro Cellular Activity Investigations

Building upon the findings from enzyme inhibition assays, researchers have explored the effects of these compounds in cellular models, particularly focusing on their potential as anti-cancer agents.

Analogues of 4-hydroxybenzoic acid have demonstrated significant anti-proliferative effects in various cancer cell lines. The novel 4-hydroxybenzoic acid derivatives identified as HDAC inhibitors were shown to arrest cell cycle progression in leukemia (K562, U937) and breast cancer (MCF-7) cell lines without affecting the viability of normal cells. nih.gov

Another study investigated the anti-proliferative activity of a spirocyclic 3-bromo-4,5-dihydroisoxazole derivative, which acts as a covalent inhibitor of the glycolytic enzyme hGAPDH. nih.gov This compound strongly reduced cell growth in four different pancreatic cancer cell lines, and its anti-proliferative activity correlated with the intracellular inhibition of hGAPDH. nih.gov This suggests that targeting cellular metabolism is a viable strategy for the anti-cancer effects of such compounds.

Furthermore, 4-hydroxybenzoic acid itself was found to promote the proliferation of ER-positive breast cancer cells (MCF-7), an effect that was mitigated by an ER antagonist. mdpi.com This indicates that the cellular effects can be highly specific and dependent on the cellular context and the precise structure of the compound.

| Compound/Analogue Class | Cell Line(s) | Mechanism | Reference |

|---|---|---|---|

| 4-Hydroxybenzoic acid derivatives | K562, U937, MCF-7 | HDAC inhibition, cell cycle arrest | nih.gov |

| Spirocyclic 3-bromo-4,5-dihydroisoxazole | Pancreatic cancer cells | Covalent inhibition of hGAPDH | nih.gov |

| 4-Hydroxybenzoic acid | MCF-7 | Estrogen receptor α-dependent signaling | mdpi.com |

The anti-proliferative effects of these compounds are often linked to the induction of apoptosis, or programmed cell death. The 4-hydroxybenzoic acid-based HDAC inhibitors were found to trigger apoptotic cell death in cancer cells. nih.gov

In a study on a novel benzoate (B1203000) derivative, (±)-5-bromo-2-(5-fluoro-1-hydroxyamyl) benzoate (BFB), pretreatment of PC12 cells with BFB significantly attenuated H2O2-induced apoptosis. frontiersin.org The protective mechanism involved the upregulation of the anti-apoptotic protein Bcl-2 and the downregulation of the pro-apoptotic proteins Bax and cleaved-caspase-3. frontiersin.org While this study focused on neuroprotection, the findings on apoptosis modulation are relevant to cancer research, where inducing apoptosis in tumor cells is a primary therapeutic goal.

Antimicrobial Efficacy and Mechanism of Action Research (In Vitro)

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are used as preservatives in food and cosmetic products. nih.gov Research into halogenated and other substituted benzoic acids has aimed to identify compounds with enhanced antimicrobial efficacy.

Several studies have confirmed the antibacterial activity of 4-hydroxybenzoic acid against a range of microorganisms. nih.gov In one study, it was effective against most gram-positive and some gram-negative bacteria with IC50 concentrations around 160 micrograms/ml. nih.gov Another investigation highlighted 4-hydroxybenzoic acid as one of the most effective phenolic acids against a panel of test microorganisms.

The position of substituents on the benzoic acid ring influences antibacterial activity. For instance, the substitution of a hydroxyl group at the ortho position (2-hydroxybenzoic acid) was shown to have a positive effect on antibacterial activity against E. coli. nih.gov The lipophilicity of the compounds, determined by factors like the presence of halogen atoms, can also affect their ability to cross bacterial cell membranes. nih.gov

Derivatives such as 3-bromo (3) and 3-trifluoromethyl (4) aniline (B41778) derivatives of a pyrazole-benzoic acid scaffold showed moderate antimicrobial properties against several Gram-positive bacterial strains. mdpi.com This suggests that the inclusion of bromine, as in 3-bromo-5-fluoro-4-hydroxybenzoic acid, could contribute to antimicrobial activity.

| Compound/Analogue | Target Microorganisms | Key Findings | Reference |

|---|---|---|---|

| 4-Hydroxybenzoic acid | Gram-positive and some Gram-negative bacteria | IC50 of ~160 µg/mL against sensitive strains. | nih.gov |

| 2-Hydroxybenzoic acid | E. coli O157 | Strong antibacterial activity (MIC = 1 mg/mL). | nih.gov |

| 3-Bromo and 3-trifluoromethyl pyrazole-benzoic acid derivatives | Gram-positive bacteria | Moderate growth inhibition. | mdpi.com |

Antibacterial Activity Against Specific Microbial Strains

No research data was found detailing the in vitro or preclinical antibacterial activity of 3-Bromo-5-fluoro-4-hydroxybenzoic acid against specific microbial strains.

Antifungal Properties and Cellular Target Identification

There is no available information on the antifungal properties of 3-Bromo-5-fluoro-4-hydroxybenzoic acid or any studies identifying its potential cellular targets in fungal organisms.

Agrochemical Research Applications: Antifeedant and Plant Defense Mechanisms

Information regarding the application of 3-Bromo-5-fluoro-4-hydroxybenzoic acid in agrochemical research, specifically concerning its potential as an antifeedant or its role in plant defense mechanisms, is not available in the reviewed scientific literature.

Environmental Fate and Biotransformation Studies

Microbial Degradation Pathways of Halogenated Aromatic Compounds

The microbial breakdown of halogenated aromatic compounds is a critical process for their removal from the environment. nih.gov Microorganisms have evolved diverse enzymatic strategies to cleave carbon-halogen bonds and mineralize these often-recalcitrant molecules. nih.gov The degradation process for aromatic compounds, including halogenated ones, generally proceeds through a sequence of steps often categorized as upper, middle, and lower pathways. The initial steps involve preparing the aromatic ring for cleavage, with the removal of halogen substituents being a key and often rate-limiting step. nih.gov

Microbial dehalogenation can occur through several primary mechanisms:

Reductive Dehalogenation: This process, common under anaerobic conditions, involves the replacement of a halogen atom with a hydrogen atom. It is a crucial first step for highly halogenated compounds.

Hydrolytic Dehalogenation: In this reaction, a halogen is replaced by a hydroxyl group derived from a water molecule. This is a common initial step in the aerobic degradation of some haloaliphatic and aromatic compounds.

Oxygenolytic Dehalogenation: This mechanism involves the use of oxygenases to incorporate one or both atoms of molecular oxygen into the aromatic ring, which destabilizes the carbon-halogen bond and leads to its cleavage.

Following dehalogenation, the aromatic ring is further prepared for cleavage. For hydroxybenzoic acids, a common strategy is the introduction of a second hydroxyl group, which is essential for the labilization of the benzene (B151609) nucleus. researchgate.net For instance, 4-hydroxybenzoic acid (4-HBA) is typically hydroxylated by 4-HBA-3-monooxygenase to form protocatechuate. mdpi.com This dihydroxylated intermediate is then susceptible to ring cleavage by dioxygenase enzymes. researchgate.netmdpi.com The ring is opened via either ortho- or meta-cleavage pathways, funneling the resulting aliphatic intermediates into central metabolic pathways like the TCA cycle. researchgate.net

The table below summarizes key enzymes and reactions involved in the degradation of halogenated and hydroxylated aromatic compounds, which serve as models for predicting the fate of 3-Bromo-5-fluoro-4-hydroxybenzoic acid.

| Enzyme Class | Reaction Type | Substrate Example | Product Example | Significance in Degradation |

|---|---|---|---|---|

| Monooxygenase | Hydroxylation | 4-Hydroxybenzoic acid | Protocatechuic acid | Prepares the aromatic ring for cleavage by adding a second hydroxyl group. mdpi.com |

| Dioxygenase | Ring Cleavage | Protocatechuic acid, Catechol | β-Carboxy-cis,cis-muconate | Opens the aromatic ring, converting cyclic compounds to linear intermediates. researchgate.netmdpi.com |

| Dehalogenase (Reductive) | Reductive Dehalogenation | Chlorobenzoate | Benzoate (B1203000) | Removes halogen substituents under anaerobic conditions. nih.gov |

| Dehalogenase (Hydrolytic) | Hydrolytic Dehalogenation | Haloalkanes, Halobenzoates | Alcohols, Hydroxybenzoates | Removes halogen substituents by replacing them with a hydroxyl group. doaj.org |

Metabolomic Studies of 3-Bromo-5-fluoro-4-hydroxybenzoic Acid in Microorganisms and Lower Organisms

The initial attack could target either the bromine or fluorine atom. The carbon-bromine bond is generally weaker and more susceptible to microbial cleavage than the highly stable carbon-fluorine bond. Therefore, a plausible first step is the reductive, hydrolytic, or oxygenolytic removal of the bromine atom to yield 5-fluoro-4-hydroxybenzoic acid .

This intermediate, still a halogenated aromatic, would require further transformation. The next step would likely involve the removal of the fluorine atom. Alternatively, microbes might first introduce another hydroxyl group to the ring, a common strategy to facilitate subsequent reactions. researchgate.net Hydroxylation of 5-fluoro-4-hydroxybenzoic acid could potentially yield 5-fluoro-3,4-dihydroxybenzoic acid (fluoroprotocatechuic acid). This dihydroxylated intermediate would then be a substrate for a dioxygenase, leading to ring cleavage. The defluorination might occur either before or after the ring-opening event.

A plausible degradation sequence is outlined in the table below, presenting potential metabolites and the enzymatic processes that could lead to their formation from 3-Bromo-5-fluoro-4-hydroxybenzoic acid.

| Potential Metabolite | Hypothesized Precursor | Proposed Enzymatic Reaction | Metabolic Significance |

|---|---|---|---|

| 5-Fluoro-4-hydroxybenzoic acid | 3-Bromo-5-fluoro-4-hydroxybenzoic acid | Dehalogenation (Debromination) | Initial removal of one halogen atom, reducing toxicity and recalcitrance. |

| 3-Bromo-4,5-dihydroxybenzoic acid | 3-Bromo-5-fluoro-4-hydroxybenzoic acid | Hydroxylation & Defluorination | An alternative initial step where fluorine is replaced by a hydroxyl group. |

| 5-Fluoro-3,4-dihydroxybenzoic acid (Fluoroprotocatechuate) | 5-Fluoro-4-hydroxybenzoic acid | Hydroxylation | Formation of a dihydroxylated intermediate, preparing the ring for cleavage. |

| Protocatechuic acid (3,4-Dihydroxybenzoic acid) | 5-Fluoro-3,4-dihydroxybenzoic acid | Dehalogenation (Defluorination) | Complete removal of halogens, yielding a common, readily degradable intermediate. mdpi.com |

| Ring Cleavage Products (e.g., β-Carboxy-cis,cis-muconate) | Protocatechuic acid | Dioxygenase Activity | Breakdown of the aromatic structure into aliphatic acids for entry into central metabolism. mdpi.com |

This proposed pathway remains hypothetical until confirmed by direct experimental evidence from metabolomic studies using specific microorganisms capable of degrading this mixed-halogenated compound.

Future Research Directions and Translational Perspectives for Halogenated Hydroxybenzoic Acids

Development of Novel and Sustainable Synthetic Routes for Advanced Materials

The future synthesis of 3-Bromo-5-fluoro-4-hydroxybenzoic acid and its derivatives for advanced materials is poised to pivot towards greener and more efficient methodologies. Traditional synthetic routes for halogenated aromatics often involve multiple steps with harsh reagents and generate significant waste. Emerging research focuses on sustainable alternatives that offer higher yields and reduced environmental impact.

Key Future Research Directions:

Biocatalysis and Metabolic Engineering: The use of engineered microorganisms or isolated enzymes to perform specific halogenation and oxidation steps can offer a highly selective and environmentally benign route to compounds like 3-Bromo-5-fluoro-4-hydroxybenzoic acid. This approach minimizes the use of hazardous reagents and can lead to the production of these compounds from renewable feedstocks.

Flow Chemistry and Process Automation: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and safety. Automating these processes can enable high-throughput synthesis of a library of derivatives for screening in material science applications.

Photocatalysis and Electrosynthesis: Light- and electricity-driven reactions are emerging as powerful tools in organic synthesis. Developing photocatalytic or electrochemical methods for the bromination and fluorination of hydroxybenzoic acid precursors could significantly reduce the carbon footprint of their synthesis.

Below is a table summarizing potential sustainable synthetic strategies for halogenated hydroxybenzoic acids.

| Synthetic Strategy | Advantages | Potential Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme stability, substrate scope, scalability. |

| Flow Chemistry | Precise reaction control, enhanced safety, scalability. | Initial setup cost, potential for clogging. |

| Photocatalysis | Use of renewable energy, novel reaction pathways. | Catalyst stability, light penetration in large-scale reactors. |

| Electrosynthesis | Avoidance of stoichiometric reagents, direct use of electricity. | Electrode passivation, electrolyte selection. |

The application of these sustainable synthetic routes will be crucial in the development of novel polymers and functional materials derived from 3-Bromo-5-fluoro-4-hydroxybenzoic acid. The presence of bromine and fluorine atoms can enhance properties such as thermal stability, flame retardancy, and hydrophobicity in polymers.

Rational Design Strategies for Chemical Probes and Biological Tools

The structure of 3-Bromo-5-fluoro-4-hydroxybenzoic acid makes it an intriguing scaffold for the rational design of chemical probes and biological tools. The hydroxyl and carboxyl groups can be functionalized to introduce reporter molecules (e.g., fluorophores) or reactive groups for covalent modification of biological targets. The halogen atoms can modulate the compound's binding affinity and selectivity.

Future Avenues for Probe Development:

Fluorescent Probes: By attaching a fluorophore to the benzoic acid core, it may be possible to develop probes for specific enzymes or receptors. The bromo and fluoro substituents can be tuned to optimize the probe's photophysical properties and target engagement.

Enzyme Inhibitors: The structural similarity of halogenated hydroxybenzoic acids to natural enzyme substrates (e.g., tyrosine) suggests their potential as enzyme inhibitors. Future research could focus on designing derivatives of 3-Bromo-5-fluoro-4-hydroxybenzoic acid that target specific kinases, phosphatases, or other enzymes implicated in disease.

Photoaffinity Labels: Incorporation of a photoreactive group would enable the development of photoaffinity labels to identify the protein targets of these compounds in complex biological systems.

The following table outlines a rational design strategy for developing a chemical probe from 3-Bromo-5-fluoro-4-hydroxybenzoic acid.

| Design Step | Rationale | Example Modification |

| 1. Target Identification | Select a biological target of interest. | A specific protein kinase. |

| 2. Scaffold Optimization | Modify the core structure to enhance binding affinity and selectivity. | Vary halogen positions or add other small substituents. |

| 3. Reporter Tagging | Introduce a detectable tag for visualization or quantification. | Couple a fluorophore to the carboxylic acid. |

| 4. Linker Design | Use a linker to connect the scaffold and the reporter tag without disrupting binding. | A flexible polyethylene (B3416737) glycol (PEG) linker. |

| 5. Biological Validation | Test the probe in relevant cellular or in vivo models. | Use in fluorescence microscopy to visualize target localization. |

Integration of Machine Learning and Artificial Intelligence in Compound Discovery and Optimization

Machine learning (ML) and artificial intelligence (AI) are set to revolutionize the discovery and optimization of compounds like 3-Bromo-5-fluoro-4-hydroxybenzoic acid. These computational tools can analyze vast datasets to predict properties, optimize synthetic routes, and design novel molecules with desired characteristics.

Prospective Applications of AI and ML:

Predictive Modeling: ML algorithms can be trained on existing data of halogenated compounds to predict the biological activity, toxicity, and physicochemical properties of novel derivatives of 3-Bromo-5-fluoro-4-hydroxybenzoic acid. This can significantly reduce the number of compounds that need to be synthesized and tested.

De Novo Design: Generative AI models can design entirely new molecules based on a set of desired properties. This could be used to generate novel halogenated hydroxybenzoic acids with enhanced biological activity or material properties.

Synthetic Route Optimization: AI can analyze known chemical reactions to propose the most efficient and sustainable synthetic pathways for 3-Bromo-5-fluoro-4-hydroxybenzoic acid and its analogs. cas.orgpharmafeatures.comlonza.comgrace.comresearchgate.net

The integration of AI and ML into the research pipeline for halogenated hydroxybenzoic acids is summarized in the table below.

| Application Area | AI/ML Tool | Expected Outcome |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) models | Prioritization of synthetic targets with high predicted activity. |

| Novel Compound Generation | Generative Adversarial Networks (GANs) | Discovery of novel molecular scaffolds with improved properties. |

| Synthesis Planning | Retrosynthesis prediction algorithms | Identification of efficient and cost-effective synthetic routes. |

Exploration of Emerging Applications in Chemical Biology and Material Science

The unique substitution pattern of 3-Bromo-5-fluoro-4-hydroxybenzoic acid opens up possibilities for its use in a range of emerging applications in both chemical biology and material science.

Potential Future Applications:

Chemical Biology: As a building block, this compound can be used in the synthesis of more complex biologically active molecules. Its halogenated nature can be exploited for halogen bonding interactions with protein targets, potentially leading to highly selective ligands.

Material Science: Derivatives of 3-Bromo-5-fluoro-4-hydroxybenzoic acid could be explored as monomers for high-performance polymers, components of liquid crystals, or as functional additives in organic electronics. The presence of both bromine and fluorine can impart unique electronic and physical properties to these materials. adpharmachem.com

The following table highlights some of the potential emerging applications for derivatives of 3-Bromo-5-fluoro-4-hydroxybenzoic acid.

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Synthesis of novel drug candidates. | Halogen atoms can improve metabolic stability and binding affinity. |

| Polymer Chemistry | Monomers for specialty polymers. | Halogens can enhance thermal stability and flame retardancy. |

| Organic Electronics | Components of organic semiconductors or dielectrics. | Halogen substitution can tune the electronic properties of aromatic systems. |

| Supramolecular Chemistry | Building blocks for self-assembling systems. | The directional nature of halogen bonding can be used to control molecular assembly. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-5-fluoro-4-hydroxybenzoic acid, and how can reaction conditions be optimized?

- Methodology :

- Electrophilic Bromination : Start with a fluorinated hydroxybenzoic acid precursor (e.g., 5-fluoro-4-hydroxybenzoic acid). Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 20–50°C to introduce bromine selectively at the 3-position. Monitor reaction progress via TLC to avoid over-bromination .

- Purification : Employ recrystallization (ethanol/water mixture) or preparative HPLC to isolate the product. Validate purity using melting point analysis and NMR .

Q. How can researchers characterize 3-Bromo-5-fluoro-4-hydroxybenzoic acid to resolve spectral data contradictions?

- Methodology :

- Multi-Technique Validation : Combine / NMR (in DMSO-d6), FT-IR (to confirm -OH and -COOH groups), and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

- X-ray Crystallography : If crystalline, use single-crystal X-ray diffraction to resolve ambiguities in substituent positioning .

- Comparative Analysis : Cross-reference data with structurally similar compounds (e.g., 3-Bromo-5-fluoro-4-hydroxybenzaldehyde) to identify expected shifts and coupling patterns .

Q. What are the stability considerations for 3-Bromo-5-fluoro-4-hydroxybenzoic acid under varying storage conditions?

- Methodology :

- Degradation Studies : Conduct accelerated stability tests (40°C/75% RH for 4 weeks) and analyze via HPLC. The hydroxy and carboxylic acid groups may promote hygroscopicity, necessitating desiccated storage.

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation. Validate stability using UV-Vis spectroscopy (monitor absorbance at λmax ~270 nm) .

Advanced Research Questions

Q. How does the bromo-fluoro substitution pattern influence reactivity in Suzuki-Miyaura cross-coupling reactions?

- Methodology :

- Substrate Screening : Test the compound with diverse boronic acids (e.g., aryl, heteroaryl) using Pd(PPh3)4 as a catalyst in THF/Na2CO3. The electron-withdrawing -COOH group may reduce reactivity, requiring elevated temperatures (80–100°C) .

- DFT Calculations : Perform computational modeling (Gaussian 16) to map electron density and predict regioselectivity. Compare with experimental yields to validate models .

Q. What computational strategies can predict the biological activity of 3-Bromo-5-fluoro-4-hydroxybenzoic acid derivatives?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., COX-2 for anti-inflammatory activity). Parameterize the bromo-fluoro moiety’s hydrophobic interactions .

- QSAR Modeling : Train models on datasets of halogenated benzoic acids with known IC50 values (e.g., anticancer activity). Highlight the role of lipophilicity (ClogP) and hydrogen-bonding capacity .

Q. How can contradictory data on the compound’s antimicrobial efficacy be reconciled?

- Methodology :

- Dose-Response Studies : Re-evaluate MIC (Minimum Inhibitory Concentration) against Gram-positive/negative strains (e.g., S. aureus, E. coli) using standardized broth microdilution. Include positive controls (e.g., ciprofloxacin) .

- Metabolite Profiling : Use LC-MS to identify degradation products in culture media that may interfere with assays. Adjust pH to stabilize the compound during testing .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products